molecular formula C13H27NO B1345687 N-Methyldodecanamide CAS No. 27563-67-3

N-Methyldodecanamide

Cat. No.: B1345687
CAS No.: 27563-67-3
M. Wt: 213.36 g/mol
InChI Key: APWSJINSLHHRPD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

N-Methyldodecanamide is an organic compound

Mode of Action

It is known that the compound has a special ammonia-like smell , suggesting it may interact with olfactory receptors, but this is purely speculative and requires further investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given its potential as a surfactant and lubricant , it may interact with lipid membranes or other hydrophobic structures, but this is conjectural and needs to be confirmed by experimental studies.

Pharmacokinetics

It is soluble in methanol , suggesting it may have good bioavailability if administered orally.

Result of Action

As a potential surfactant and lubricant , it may reduce friction and improve the flow and processing properties of materials in various fields such as plastic processing, textiles, leather, metal processing, and coatings .

Action Environment

It is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyldodecanamide can be synthesized through the N-methylation of dodecanamide. This reaction involves the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction is typically carried out in an organic solvent like methanol or ethanol, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, this compound is produced by reacting dodecanamide with methyl chloride in the presence of a base such as sodium hydroxide. The reaction is conducted at elevated temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: N-Methyldodecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-Methyldodecanamide is used as a surfactant and emulsifying agent in various chemical formulations. It helps in stabilizing emulsions and improving the solubility of hydrophobic compounds .

Biology: In biological research, this compound is used as a model compound to study the behavior of amides in biological systems. It is also used in the synthesis of bioactive molecules .

Medicine: It is also being investigated for its antimicrobial properties .

Industry: In industrial applications, this compound is used as a lubricant and anti-wear agent in metalworking fluids. It is also used in the formulation of personal care products such as shampoos and conditioners .

Comparison with Similar Compounds

  • N-Methyllauramide
  • N-Dodecanoylmethylamine
  • N,N-Dimethyldodecanamide

Comparison: N-Methyldodecanamide is unique due to its specific chain length and methylation pattern, which confer distinct physicochemical properties. Compared to N,N-Dimethyldodecanamide, this compound has a single methyl group, making it less hydrophobic and more soluble in polar solvents .

Properties

IUPAC Name

N-methyldodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO/c1-3-4-5-6-7-8-9-10-11-12-13(15)14-2/h3-12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWSJINSLHHRPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181964
Record name N-Methyldodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27563-67-3
Record name N-Methyldodecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27563-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl dodecanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027563673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyldodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-Methyldodecanamide (NMEA-12) influence the viscosity of surfactant solutions containing cationic surfactants like CTAB?

A1: The addition of this compound (NMEA-12) to dilute solutions of hexadecyltrimethylammonium bromide (CTAB) leads to a significant increase in viscosity. [] This effect is attributed to the formation of wormlike micelles. NMEA-12, being a nonionic surfactant, can insert itself into the micelles formed by CTAB, a cationic surfactant. This insertion alters the packing parameter of the micelles, favoring their growth from spherical to elongated, wormlike structures. The entanglement of these wormlike micelles results in the observed increase in viscosity. []

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